molecular formula C25H22N4O7 B2511557 methyl 4-(2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate CAS No. 1105202-09-2

methyl 4-(2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

Cat. No. B2511557
CAS RN: 1105202-09-2
M. Wt: 490.472
InChI Key: QYXIHMDJZFWOFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of protected acetamidines, as demonstrated in the first paper. The 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety, similar to the one found in the target compound, is shown to be a versatile synthon for incorporating side chains through various synthetic reactions such as alkylation, Michael addition, and Mitsunobu reactions . The stability of this moiety to acid, base, and common organic synthesis reagents suggests that the target compound may also be synthesized through a sequence of steps that protect sensitive functional groups while allowing for the introduction of the desired substituents.

Molecular Structure Analysis

The second paper discusses the synthesis of various heterocyclic compounds, including pyridinones, which are structurally related to the pyridinyl part of the target compound . The methods used for these syntheses, such as reactions with diketones to form substituted pyrroles, could potentially be adapted for the synthesis of the pyridinyl moiety in the target compound. The removal of protecting groups, as mentioned in the paper, is also relevant for the final deprotection step in the synthesis of the target molecule.

Chemical Reactions Analysis

The third paper provides insight into the hydrogen bonding capabilities of a molecule with a similar framework to the target compound . The presence of amino and nitro groups in the molecules studied leads to the formation of hydrogen-bonded sheets and chains, which suggests that the target compound may also engage in hydrogen bonding due to its amido and oxadiazolyl groups. This could affect its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of the target compound, the stability of related oxadiazole moieties to various conditions and the hydrogen bonding patterns observed in structurally similar compounds provide some clues. The target compound is likely to be stable under a range of synthetic conditions and may exhibit solid-state properties influenced by intermolecular hydrogen bonding. The presence of dimethoxyphenyl and pyridinyl rings suggests potential for aromatic interactions, which could further influence its physical properties.

Scientific Research Applications

Heterocyclic Synthesis Applications

The research by Selič et al. (1997) and others demonstrates the synthesis of heterocyclic systems using compounds structurally related to methyl 4-(2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate. These studies focus on the preparation of various heterocyclic compounds, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are of interest for their potential pharmacological properties (Selič, Stanovnik, 1997).

Pharmacological and Molecular Docking Studies

Investigations into the pharmacological effects and molecular docking studies of compounds incorporating the 1,3,4-oxadiazole moiety reveal their potential as antibacterial agents and enzyme inhibitors. Siddiqui et al. (2014) elucidate the synthesis and evaluation of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showcasing significant antibacterial activity and moderate inhibition of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

Further research extends to the molecular docking and cytotoxicity evaluations of similar compounds, indicating their role in identifying less cytotoxic compounds with substantial antibacterial activity. This research underscores the importance of substitutions on the oxadiazole moiety for discovering compounds with enhanced pharmacological profiles (Siddiqui et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a pharmaceutical, for example, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

methyl 4-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O7/c1-33-19-11-8-16(13-20(19)34-2)22-27-23(36-28-22)18-5-4-12-29(24(18)31)14-21(30)26-17-9-6-15(7-10-17)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXIHMDJZFWOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

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